6-Fluoro-8-methoxy quinolone
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Overview
Description
6-Fluoro-8-methoxy quinolone is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-methoxy quinolone typically involves the introduction of fluorine and methoxy groups into the quinolone core. One common method includes the reaction of 6-fluoroquinolone with methoxy reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like purification through crystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methoxy quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinolone derivatives with altered antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
6-Fluoro-8-methoxy quinolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other fluoroquinolone derivatives.
Mechanism of Action
The antibacterial activity of 6-fluoro-8-methoxy quinolone is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and separation of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: Known for its high bioavailability and effectiveness against a broad range of bacteria.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.
Uniqueness: 6-Fluoro-8-methoxy quinolone is unique due to the presence of both fluorine and methoxy groups, which enhance its antibacterial activity and pharmacokinetic profile. This combination allows for better penetration into bacterial cells and a broader spectrum of activity .
Properties
IUPAC Name |
6-fluoro-8-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBCBAGINIRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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